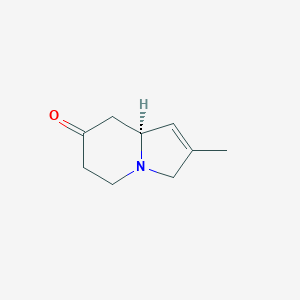
7(3H)-Indolizinone,5,6,8,8a-tetrahydro-2-methyl-,(8aS)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7(3H)-Indolizinone,5,6,8,8a-tetrahydro-2-methyl-,(8aS)-(9CI) is a heterocyclic compound that features a fused ring system containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7(3H)-Indolizinone,5,6,8,8a-tetrahydro-2-methyl-,(8aS)-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the tricyclic indole derivative, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
7(3H)-Indolizinone,5,6,8,8a-tetrahydro-2-methyl-,(8aS)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, often facilitated by the presence of activating groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
7(3H)-Indolizinone,5,6,8,8a-tetrahydro-2-methyl-,(8aS)-(9CI) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 7(3H)-Indolizinone,5,6,8,8a-tetrahydro-2-methyl-,(8aS)-(9CI) involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit various biological activities.
Indole derivatives: Indole-based compounds are structurally related and are widely studied for their pharmacological properties.
Uniqueness
7(3H)-Indolizinone,5,6,8,8a-tetrahydro-2-methyl-,(8aS)-(9CI) is unique due to its specific ring system and the presence of a methyl group at the 2-position. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
(8aS)-2-methyl-5,6,8,8a-tetrahydro-3H-indolizin-7-one |
InChI |
InChI=1S/C9H13NO/c1-7-4-8-5-9(11)2-3-10(8)6-7/h4,8H,2-3,5-6H2,1H3/t8-/m1/s1 |
InChI Key |
JUJKXUKOHCGNQT-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=C[C@@H]2CC(=O)CCN2C1 |
Canonical SMILES |
CC1=CC2CC(=O)CCN2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















